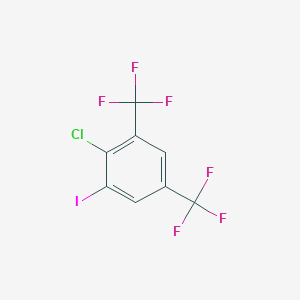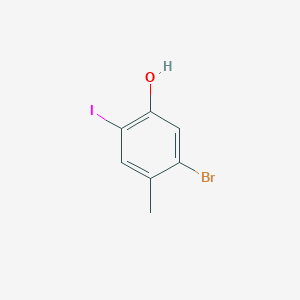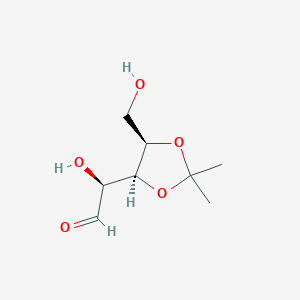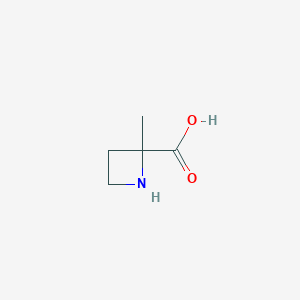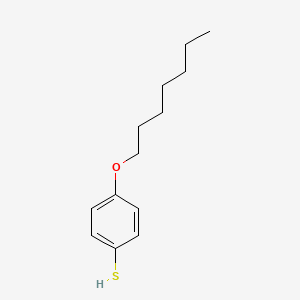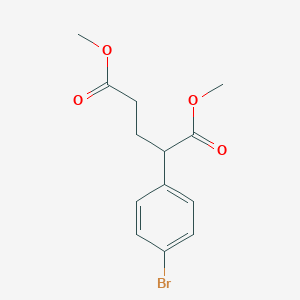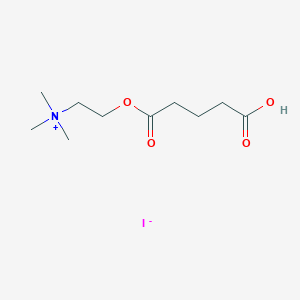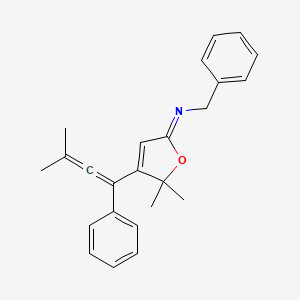
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a benzyl group, and a butadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Butadiene Moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-5,5-dimethylfuran-2(5H)-imine: A simpler analog without the butadiene moiety.
N-Benzyl-4-phenylfuran-2(5H)-imine: A compound with a phenyl group instead of the butadiene moiety.
N-Benzyl-5,5-dimethyl-4-(1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine: A closely related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
(Z)-N-Benzyl-5,5-dimethyl-4-(3-methyl-1-phenylbuta-1,2-dien-1-yl)furan-2(5H)-imine is unique due to its specific substitution pattern and the presence of both a benzyl group and a butadiene moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C24H25NO |
|---|---|
Peso molecular |
343.5 g/mol |
InChI |
InChI=1S/C24H25NO/c1-18(2)15-21(20-13-9-6-10-14-20)22-16-23(26-24(22,3)4)25-17-19-11-7-5-8-12-19/h5-14,16H,17H2,1-4H3 |
Clave InChI |
SSVCDHUYKOJMBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C1=CC=CC=C1)C2=CC(=NCC3=CC=CC=C3)OC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
